

SR-29065: A Deep Dive into its Selectivity for REV-ERBα

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SR-29065 has emerged as a significant chemical probe for elucidating the physiological roles of the nuclear receptor REV-ERB α . As a selective agonist, its ability to preferentially activate REV-ERB α over its isoform, REV-ERB β , is critical for targeted therapeutic strategies and for dissecting the distinct functions of these two receptors. This technical guide provides a comprehensive overview of the selectivity of **SR-29065**, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Selectivity Data

The selectivity of **SR-29065** for REV-ERB α over REV-ERB β has been quantitatively determined through various biochemical and cell-based assays. The following table summarizes the key findings from the primary literature, highlighting the compound's preference for the alpha isoform.



Assay Type	Parameter	SR-29065 against REV-ERBα	SR-29065 against REV-ERBβ	Selectivity (Fold)	Reference
TR-FRET Co- repressor Interaction Assay	EC50	110 nM	> 30,000 nM	> 272-fold	[He et al., 2023]
Cellular Bmal1- Luciferase Reporter Assay	IC50	230 nM	> 30,000 nM	> 130-fold	[He et al., 2023]

Experimental Protocols

The determination of **SR-29065**'s selectivity relies on robust and specific experimental protocols. The following sections detail the methodologies employed in the key experiments cited.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-repressor Interaction Assay

This biochemical assay directly measures the ability of **SR-29065** to promote the interaction between the REV-ERB ligand-binding domain (LBD) and a peptide from the co-repressor NCoR.

Principle: The assay utilizes a terbium (Tb)-labeled antibody that binds to a GST-tagged REV-ERB LBD (donor fluorophore) and a fluorescein-labeled NCoR co-repressor peptide (acceptor fluorophore). Upon agonist-induced interaction between the REV-ERB LBD and the NCoR peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

Protocol:

· Reagents:



- Recombinant GST-tagged human REV-ERBα LBD and REV-ERBβ LBD.
- Fluorescein-labeled NCoR peptide.
- Tb-labeled anti-GST antibody.
- Assay Buffer: 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, and 0.1% BSA.
- SR-29065 was serially diluted in DMSO.
- Procedure:
 - Assays were performed in 384-well plates.
 - To each well, the following were added in order:
 - Assay buffer.
 - GST-REV-ERB
 α LBD or GST-REV-ERB
 β LBD.
 - A mixture of fluorescein-NCoR peptide and Tb-anti-GST antibody.
 - Serial dilutions of SR-29065 or DMSO vehicle control.
 - The plate was incubated at room temperature for 1 hour.
 - TR-FRET signal was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for fluorescein) and 520 nm (for terbium).
- Data Analysis:
 - The ratio of the emission at 495 nm to 520 nm was calculated.
 - EC50 values were determined by fitting the dose-response data to a four-parameter logistical equation using graphing software.

Cellular Bmal1-Luciferase Reporter Assay



This cell-based assay measures the functional consequence of REV-ERB activation by **SR-29065**, which is the repression of a REV-ERB target gene, Bmal1.

Principle: HEK293T cells are co-transfected with plasmids expressing full-length REV-ERB α or REV-ERB β and a reporter plasmid containing the Bmal1 promoter driving the expression of luciferase. Activation of REV-ERB by an agonist leads to the repression of the Bmal1 promoter, resulting in a decrease in luciferase activity.

Protocol:

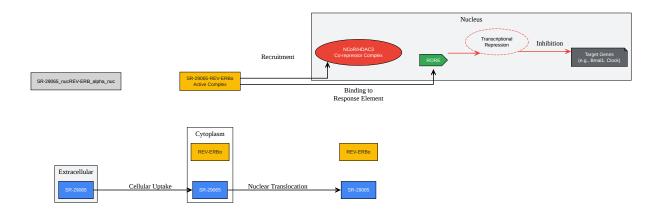
- Cell Culture and Transfection:
 - HEK293T cells were maintained in DMEM supplemented with 10% FBS and antibiotics.
 - Cells were seeded in 96-well plates.
 - The following day, cells were co-transfected with:
 - An expression vector for human REV-ERBα or REV-ERBβ.
 - A luciferase reporter vector driven by the mouse Bmal1 promoter.
 - A constitutively active Renilla luciferase vector for normalization.
- Compound Treatment:
 - 24 hours post-transfection, the media was replaced with fresh media containing serial dilutions of SR-29065 or DMSO vehicle control.
- Luciferase Assay:
 - After 24 hours of compound treatment, luciferase activity was measured using a dualluciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis:
 - Firefly luciferase activity was normalized to Renilla luciferase activity.



 IC50 values were calculated by fitting the dose-response curves to a four-parameter logistical equation.

Signaling Pathways and Experimental Workflows

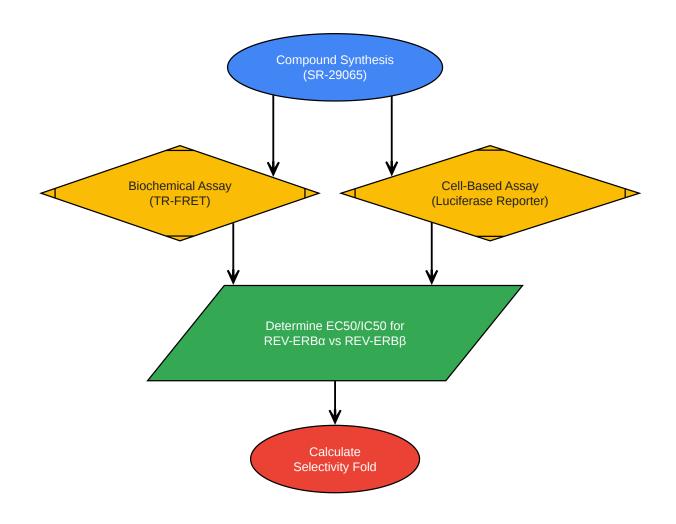
The following diagrams illustrate the REV-ERB α signaling pathway and the general experimental workflow for assessing the selectivity of compounds like **SR-29065**.



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Caption: REV-ERBα Signaling Pathway Activation by **SR-29065**.





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Caption: Experimental Workflow for SR-29065 Selectivity Profiling.

Conclusion

The data presented in this guide unequivocally demonstrate that SR-29065 is a potent and selective agonist of REV-ERB α . The significant fold-difference in activity between REV-ERB α and REV-ERB β , as determined by both biochemical and cell-based assays, establishes SR-29065 as a valuable tool for the specific modulation of REV-ERB α -mediated signaling pathways. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings in future research endeavors.

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